3-(4-Chloro-phenyl)-5,6-dihydro-imidazo[2,1-b]thiazole
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Overview
Description
3-(4-Chloro-phenyl)-5,6-dihydro-imidazo[2,1-b]thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-phenyl)-5,6-dihydro-imidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form an intermediate, which then undergoes cyclization in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-phenyl)-5,6-dihydro-imidazo[2,1-b]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols .
Scientific Research Applications
3-(4-Chloro-phenyl)-5,6-dihydro-imidazo[2,1-b]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 3-(4-Chloro-phenyl)-5,6-dihydro-imidazo[2,1-b]thiazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Uniqueness
3-(4-Chloro-phenyl)-5,6-dihydro-imidazo[2,1-b]thiazole is unique due to its specific substitution pattern and the presence of both nitrogen and sulfur atoms in its structure. This unique arrangement allows it to interact with a variety of biological targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C11H9ClN2S |
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Molecular Weight |
236.72 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C11H9ClN2S/c12-9-3-1-8(2-4-9)10-7-15-11-13-5-6-14(10)11/h1-4,7H,5-6H2 |
InChI Key |
DFKOPKKSCIVOAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CSC2=N1)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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